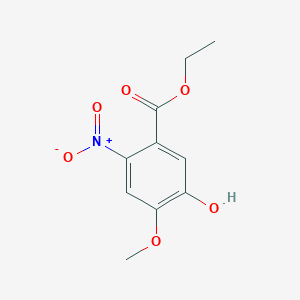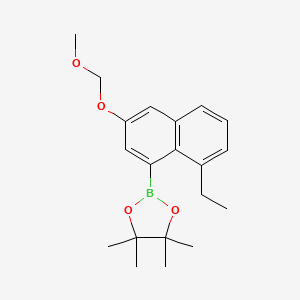
3-Bromo-5-nitrobenzene-1,2-diamine
Overview
Description
3-Bromo-5-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
- The structural properties of related compounds like 4-nitrobenzene-1,2-diamine have been extensively studied. Hydrogen bonding plays a crucial role in the formation of their complex structures. These compounds exhibit unique two-dimensional and three-dimensional hydrogen-bonded structures (Geiger & Parsons, 2014).
Catalysts in Chemical Reactions
- Nickel(II)-diamine complexes, closely related to 3-Bromo-5-nitrobenzene-1,2-diamine, have been utilized as catalysts for Michael addition reactions, showcasing their potential in stereoselective synthesis (Evans, Mito, & Seidel, 2007).
Study of Bromination Processes
- Research on the bromination of nitrobenzene derivatives, like 1,7- and 1,8-Naphthyridine in nitrobenzene, reveals significant insights into the bromination process and outcomes, which can be relevant for understanding reactions involving this compound (Plas & Woźniak, 1976).
NMR Spectroscopy Applications
- NMR studies of nitrobenzene-1,2-diamines, including examination of isotopes like 1H, 13C, and 15N, have been carried out, providing essential data for chemical shift and bonding interpretations relevant to this compound (Bella et al., 2013).
Photoelectrochemical Studies
- The photoelectrochemical reduction of related compounds, like p-bromo-nitrobenzene, has been analyzed to understand the mechanisms involved in these reactions, which could be applicable to this compound (Compton & Dryfe, 1994).
Ion Pair Formation Studies
- Investigations into the ion pair formation of bis(diamine) cobalt(III) bromides in nitrobenzene shed light on the ion association constants and could provide insights relevant to the behavior of this compound (Ito, Iwamoto, & Yamamoto, 1982).
Electrophilic Bromination Research
- The electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) has been explored, offering insights into the bromination mechanisms that could be relevant to this compound (Sobolev et al., 2014).
Luminescent Sensor Applications
- A study on a zinc-based metal–organic framework has demonstrated its use as a highly sensitive multi-responsive luminescent sensor for sensing various compounds, a principle that could potentially be applied to this compound (Xu et al., 2020).
Properties
IUPAC Name |
3-bromo-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPOEDYIVSXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


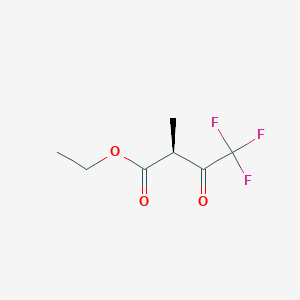

![[4-[(S)-methylsulfinyl]phenyl]boronic acid](/img/structure/B8254360.png)




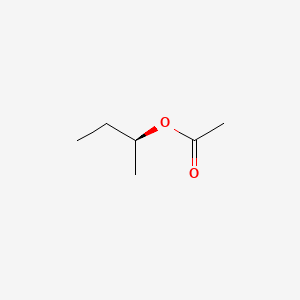
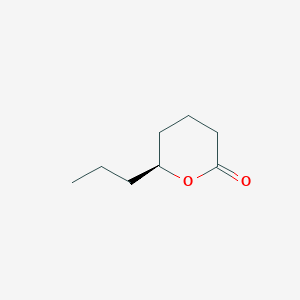
![tert-butyl 4-[2-[(2S)-1-amino-5-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate](/img/structure/B8254412.png)


